BetaIG-H3 is classified as a member of the FAS1 domain-containing proteins. It is encoded by the TGFBI gene located on chromosome 5q31.1 in humans. The protein consists of an N-terminal signal peptide followed by four FAS1 domains and a C-terminal RGD motif, which is critical for integrin binding . It is widely expressed in various tissues but has been notably studied in the context of cancer biology, where it influences tumor progression and immune response .
BetaIG-H3 can be synthesized through recombinant DNA technology. This involves cloning the TGFBI gene into an expression vector, which is then introduced into host cells (such as bacteria or mammalian cells) for protein production. The protein can be purified from the culture medium using techniques such as affinity chromatography or ion-exchange chromatography.
The betaIG-H3 protein has a complex structure characterized by its multiple FAS1 domains which are crucial for its biological functions. The RGD motif at the C-terminus facilitates its interaction with integrins, promoting cell adhesion and migration .
BetaIG-H3 participates in several biochemical reactions, primarily involving its interaction with extracellular matrix components and integrins. These interactions are essential for cellular adhesion processes and can influence cellular signaling pathways related to growth and migration.
The mechanism by which betaIG-H3 exerts its effects involves several steps:
Studies have shown that depletion of betaIG-H3 can enhance the activation of CD8+ T cells within tumors, leading to reduced tumor growth .
BetaIG-H3 has various applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0